Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate
Description
Properties
CAS No. |
84545-01-7 |
|---|---|
Molecular Formula |
C9H13ClO3 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3 |
InChI Key |
RNUMHXXTMMCVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Related Crystal Structure Preparation
A mixture of (1S,3R)-methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride (2.00 g, 5 mmol) and triethylamine (1.52 g, 15 mmol) was dissolved in dry dichloromethane (40 mL). The temperature was dropped to 0 °C. Then 2-chloroacetyl chloride (0.78 g, 7 mmol) was added dropwise under stirring. The mixture was stirred for 2 h at room temperature until the TLC indicated the reaction was completed. The solution was concentrated under reduced pressure. The title compound was separated by silica-gel column chromatography with ethyl acetate-petroleum ether (10%) gradient solvent system. The target product was obtained as a white solid with a yield of 93.0%.
Applications and Uses
This compound serves as an intermediate in synthesizing more complex molecules, mainly in the pharmaceutical and agrochemical industries. Its reactive chloroacetyl group allows for further chemical transformations, such as nucleophilic substitution reactions, which can lead to the formation of biologically active compounds.
Table of Properties
| Property | Value |
|---|---|
| CAS No. | 84545-01-7 |
| Product Name | Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate |
| Molecular Formula | C9H13ClO3 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3 |
| Standard InChIKey | RNUMHXXTMMCVJT-UHFFFAOYSA-N |
| PubChem Compound | 20202801 |
| Last Modified | Aug 10 2024 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis: 3-(Chloroacetyl)cyclopentane-1-carboxylic acid.
Reduction: 3-(Hydroxyacetyl)cyclopentane-1-carboxylate.
Scientific Research Applications
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Differences
The following table highlights key structural differences between Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate and its analogues:
*Note: Data for this compound is inferred from structural analogues and general chemical principles.
Key Observations:
- Substituent Reactivity: The chloroacetyl group in the target compound introduces electrophilic reactivity, enabling participation in nucleophilic acyl substitutions. In contrast, the amino group in Methyl 3-aminocyclopentanecarboxylate allows for hydrogen bonding and basicity .
- Ring Saturation : Methyl 3-cyclopentenecarboxylate’s unsaturated ring increases rigidity and alters electronic properties compared to saturated cyclopentane derivatives .
Yield Trends:
Physicochemical and Toxicological Properties
Limited data exists for the target compound, but comparisons can be drawn from analogues:
Toxicity Insights:
- The chloroacetyl group may confer higher toxicity (similar to chloroacetyl chloride, a known irritant ).
- Methyl 3-aminocyclopentanecarboxylate is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) .
Biological Activity
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H11ClO3
- Molecular Weight : 194.63 g/mol
- IUPAC Name : this compound
This compound features a cyclopentane ring substituted with a chloroacetyl group and a carboxylate ester, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For example:
- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values in the range of 10-20 µM .
The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways. Studies indicate that the compound increases reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activities. The presence of the chloroacetyl group is crucial for enhancing cytotoxicity. Modifications to this group or the ester moiety can lead to variations in potency and selectivity against different cell lines.
Case Studies
A notable study involved synthesizing derivatives of this compound to evaluate their biological activities systematically. The results indicated that specific substitutions at the cyclopentane ring could enhance selectivity for cancer cells while reducing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate, and how are intermediates purified?
- Methodology : The compound is synthesized via multi-step reactions, often involving chloroacetylation of cyclopentane derivatives. For example, intermediates like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride are reacted with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in solvents like ethyl acetate. Purification typically employs silica gel chromatography with ethyl acetate/methanol gradients (yields ~80–90%) .
- Data : Post-synthesis, LCMS (e.g., m/z 428 [M+H]⁺) and HPLC (retention time 0.61 min under SQD-FA05 conditions) confirm purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- ¹H-NMR : Assignments focus on cyclopentane protons (δ 2.56–2.31, multiplet) and methyl/chloroacetyl groups (e.g., δ 3.82 for methoxy protons) .
- LCMS/HPLC : Used for molecular weight verification and purity assessment. For example, m/z 540.2 [M+H]⁺ and retention time 1.11 min (SMD-TFA05 conditions) are reported for advanced derivatives .
Q. What purification strategies mitigate byproduct formation during synthesis?
- Methodology : Liquid-liquid extraction (e.g., ethyl acetate with 15% aqueous K₂HPO₄) removes acidic impurities. Silica gel chromatography (ethyl acetate/methanol) resolves polar byproducts .
Advanced Research Questions
Q. How can reaction conditions (solvent, temperature) be optimized for cyclopentane ring functionalization?
- Methodology : Low-temperature reactions (0°C) reduce side reactions during chloroacetyl group introduction. Solvent selection (e.g., 2-butanone) stabilizes intermediates, as seen in borane-mediated reductions .
- Data : Stirring under nitrogen for 30 minutes at 0°C achieves >90% conversion in some protocols .
Q. What strategies address hygroscopicity or instability of intermediates?
- Methodology : Hygroscopic intermediates (e.g., hydrochlorides) are handled under nitrogen and stored with desiccants. Crystallization from heptane/ethyl acetate mixtures improves stability .
Q. How do structural modifications (e.g., substituents on the cyclopentane ring) impact reactivity?
- Methodology : Substituents like morpholine or methoxyethyl groups alter electron density, affecting reaction rates. For example, morpholinyl ether derivatives require adjusted stoichiometry (1.2–2.0 eq. of borane reagents) .
Q. How to resolve conflicting NMR data for cyclopentane protons in derivatives?
- Methodology : Compare coupling constants and multiplet patterns across derivatives. For example, cyclopentane protons in methyl 1-(methylamino)cyclopentanecarboxylate show distinct m at δ 2.56–2.31, differing from bicyclic analogs .
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitutions?
- Methodology : The chloroacetyl group acts as an electrophile, reacting with amines (e.g., morpholine derivatives) via SN2 mechanisms. IR spectroscopy (C=O stretch at 1685–1751 cm⁻¹) and kinetic studies validate this pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
